molecular formula C22H21NO4 B4264812 N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide

N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide

Cat. No. B4264812
M. Wt: 363.4 g/mol
InChI Key: NJQKEFLUICCIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide, also known as DPHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPHA is a member of the diphenylacetic acid family of compounds and has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exerts its therapeutic effects by modulating various signaling pathways. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has also been found to reduce oxidative stress and improve antioxidant status in animal models of oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is its low toxicity. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit low toxicity in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide to animal models in a standardized manner.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide. One potential future direction is the development of novel formulations of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide that improve its solubility in water. This could make it easier to administer N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide to animal models in a standardized manner. Another potential future direction is the study of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in combination with other compounds. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exhibits synergistic effects with other compounds, such as curcumin, in reducing inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been extensively studied for its therapeutic potential in various diseases. Studies have shown that N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been found to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-26-18-13-14-19(20(15-18)27-2)23-21(24)22(25,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,25H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQKEFLUICCIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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